molecular formula C13H21NO3 B2584570 Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 2375259-67-7

Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2584570
CAS No.: 2375259-67-7
M. Wt: 239.315
InChI Key: NTVYKWDMZIOIGT-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C13H21NO3. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the formation of the azabicyclo structure followed by the introduction of the formyl and tert-butyl ester groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo core. Subsequent reactions introduce the formyl and tert-butyl ester functionalities .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azabicyclo structure can provide a rigid framework that enhances binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
  • Tert-butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate
  • Tropane alkaloids

Uniqueness

Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester group on the azabicyclo scaffold. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-15)6-4-10(14)5-7-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVYKWDMZIOIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375259-67-7
Record name tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate
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